molecular formula C14H12ClNO2 B11700669 3-(4-Chloro-phenyl)-N-furan-2-ylmethyl-acrylamide

3-(4-Chloro-phenyl)-N-furan-2-ylmethyl-acrylamide

Cat. No.: B11700669
M. Wt: 261.70 g/mol
InChI Key: SVIWYIBZZUTARW-VMPITWQZSA-N
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Description

3-(4-Chloro-phenyl)-N-furan-2-ylmethyl-acrylamide is an organic compound that features a chloro-substituted phenyl ring, a furan ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-phenyl)-N-furan-2-ylmethyl-acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, furan-2-carbaldehyde, and acrylamide.

    Condensation Reaction: The initial step involves the condensation of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide to form the intermediate compound.

    Acrylamide Addition: The intermediate is then reacted with acrylamide under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-phenyl)-N-furan-2-ylmethyl-acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-phenyl)-N-furan-2-ylmethyl-acrylamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is used in the development of novel polymers and materials with unique properties.

    Biological Studies: It serves as a probe in studying the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-phenyl)-N-furan-2-ylmethyl-acrylamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as kinases and proteases, which are crucial for cell signaling and proliferation.

    Molecular Pathways: It interferes with pathways involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound also features a chloro-substituted phenyl ring but differs in its functional groups and overall structure.

    N-(4-Chloro-phenyl)-N’-furan-2-ylmethyl-urea: Similar in having a chloro-substituted phenyl ring and a furan ring but differs in the urea moiety.

Uniqueness

3-(4-Chloro-phenyl)-N-furan-2-ylmethyl-acrylamide is unique due to its combination of a chloro-substituted phenyl ring, a furan ring, and an acrylamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(furan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C14H12ClNO2/c15-12-6-3-11(4-7-12)5-8-14(17)16-10-13-2-1-9-18-13/h1-9H,10H2,(H,16,17)/b8-5+

InChI Key

SVIWYIBZZUTARW-VMPITWQZSA-N

Isomeric SMILES

C1=COC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

C1=COC(=C1)CNC(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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